Superior Anticancer Activity of Val-Cit Versus Val-Ala in Non-Internalizing ADC Settings: In Vivo Tumor Volume Reduction
In a head-to-head comparison of F16 antibody-MMAE conjugates bearing four different dipeptide linkers, the Val-Ala linker exhibited better anticancer performance than Val-Cit in mice bearing A431 human epidermoid carcinoma xenografts [1]. This differential efficacy was attributed to distinct in vivo stability and cleavage site differences revealed by mass spectrometry [1]. The study demonstrates that Val-Cit remains a viable and widely characterized option, but Val-Ala may be preferred specifically in non-internalizing ADC applications where extracellular protease-mediated release dominates.
| Evidence Dimension | In vivo anticancer efficacy (tumor growth inhibition) |
|---|---|
| Target Compound Data | F16-Val-Cit-MMAE: partial tumor growth inhibition (exact numerical values not specified in abstract; reported as inferior to Val-Ala) |
| Comparator Or Baseline | F16-Val-Ala-MMAE: exhibited better performances (superior tumor growth inhibition) |
| Quantified Difference | Val-Ala > Val-Cit in efficacy ranking for non-internalizing F16-ADC |
| Conditions | A431 human epidermoid carcinoma xenograft mouse model; F16 antibody targeting tenascin-C splice isoform; MMAE payload |
Why This Matters
This direct evidence informs linker selection strategy: Val-Cit remains the clinical benchmark for internalizing ADCs, while Val-Ala offers quantifiably superior performance for non-internalizing antibody formats, enabling application-specific procurement decisions.
- [1] Dal Corso A, Cazzamalli S, Gébleux R, Mattarella M, Neri D. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates. Bioconjugate Chemistry. 2017;28(7):1826-1833. View Source
